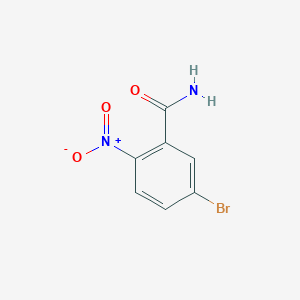

5-Bromo-2-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFOXBODMLDOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312886 | |

| Record name | 5-bromo-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-23-9 | |

| Record name | NSC263835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Halogenated Nitroaromatic Amides in Contemporary Chemical Research

Halogenated nitroaromatic amides represent a class of organic compounds of significant interest in modern chemical research, particularly in medicinal chemistry and materials science. The presence of a halogen atom (F, Cl, Br, I) and a nitro group on an aromatic amide framework imparts unique electronic properties and reactivity patterns. These features make them valuable synthons for creating diverse molecular architectures.

In medicinal chemistry, these compounds often serve as precursors for the synthesis of bioactive molecules. nih.gov The halogen can act as a handle for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening pathways to a wide array of derivatives. For instance, substituted nitrobenzamides have been investigated for their potential as radiosensitizers for cancer therapy and for their inhibitory action against various enzymes. researchgate.netgoogle.com The specific halogen and its position on the aromatic ring can modulate the compound's metabolic stability and binding affinity to biological targets. nih.gov

In materials science, the electronic properties of halogenated nitroaromatic compounds are exploited in the development of novel materials. They have been studied for their application in optoelectronics, where the charge-transfer characteristics influenced by the nitro group are desirable. acs.org Furthermore, the ability of amides to form strong hydrogen bonds contributes to predictable packing in the solid state, which is crucial for designing crystalline materials with specific properties.

Strategic Importance of 5 Bromo 2 Nitrobenzamide As a Key Synthetic Precursor

The strategic importance of 5-Bromo-2-nitrobenzamide lies in its utility as a versatile intermediate for synthesizing more complex, often biologically active, compounds. The three functional groups—amide, nitro, and bromo—can be selectively manipulated to build intricate molecular frameworks.

The nitro group can be reduced to an amine, which can then participate in a variety of reactions, such as diazotization or acylation, to introduce new functionalities. The bromine atom is a key feature, enabling its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. This allows for the introduction of diverse aryl, alkyl, or vinyl groups at this position.

This compound serves as a crucial building block for the synthesis of various heterocyclic systems. For example, derivatives of this compound can be used to construct quinazolines, benzoxazoles, and other fused-ring systems that are prevalent in many pharmaceutical agents. rsc.org The strategic positioning of the functional groups facilitates intramolecular cyclization reactions, often after reduction of the nitro group, to form these important heterocyclic scaffolds. openmedicinalchemistryjournal.com

Table 2: Selected Synthetic Applications of Substituted Nitrobenzamides

| Starting Material Class | Reaction Type | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Nitrobenzamide | Reduction, Cyclization | Quinazoline (B50416) Derivatives | Medicinal Chemistry | |

| Halogenated Nitrobenzamide | Suzuki Coupling | Biaryl Compounds | Organic Synthesis | |

| 2-Chloro-4-nitrobenzamide | Amidation | N-substituted benzamides | Antidiabetic Agents | nih.gov |

Historical Development and Evolution of Substituted Nitrobenzamide Chemistry

Classical and Contemporary Approaches to Benzamide Formation

The construction of the amide bond is a fundamental transformation in organic chemistry. For a substrate like this compound, this is typically achieved either through the direct coupling of the corresponding carboxylic acid with an amine or via a more reactive acid chloride intermediate.

Direct Amidation Protocols from 5-Bromo-2-nitrobenzoic Acid and Related Carboxylic Acids

Direct amidation involves the condensation of a carboxylic acid and an amine, a process that often requires catalysts to proceed at lower temperatures and avoid harsh conditions that might compromise thermally sensitive functional groups. nih.gov Boron-based catalysts, such as boronic acids, have emerged as particularly effective promoters for this transformation. nih.govucl.ac.uk

The mechanism generally involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. researchgate.net Studies on various boronic acid catalysts have shown that their efficacy can be tuned by substituents on the phenyl ring. rsc.org For instance, while some boronic acids are effective for aliphatic acids, others like 2-hydroxyphenylboronic acid show enhanced catalytic activity for the amidation of aromatic acids. rsc.org Although borinic acids were initially considered, it has been demonstrated that they are not direct catalysts but can be converted in situ to the active boronic acid species. nih.gov The reaction is typically carried out by heating the carboxylic acid, amine, and a catalytic amount of the boronic acid in a solvent like toluene (B28343) with azeotropic removal of water.

Table 1: Boronic Acid-Catalyzed Direct Amidation of Carboxylic Acids

| Catalyst | Carboxylic Acid | Amine | Conditions | Yield | Reference |

| Phenylboronic acid | Benzoic acid | Benzylamine | Toluene, reflux | Low | worktribe.com |

| 2-Hydroxyphenylboronic acid | Aromatic acids | Various amines | Toluene, reflux | Up to 98% | rsc.org |

| Boric Acid | Various acids | Various amines | Toluene, reflux | Good | ucl.ac.uk |

This table illustrates representative examples of direct amidation reactions using boron-based catalysts.

Acid Chloride Intermediate Routes for Amide Bond Formation

A more traditional and highly reliable method for amide bond formation proceeds through an acid chloride intermediate. The precursor, 5-bromo-2-nitrobenzoic acid, can be converted to 5-bromo-2-nitrobenzoyl chloride using a variety of chlorinating agents, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). arkat-usa.org For example, 5-bromo-2-chlorobenzoic acid is readily converted to its corresponding acid chloride by refluxing with thionyl chloride and catalytic DMF, with excess thionyl chloride being removed by distillation after the reaction is complete. scirp.org

The resulting acid chloride is a highly reactive electrophile. It readily reacts with primary or secondary amines in the presence of a base, such as triethylamine (B128534) or pyridine, to form the desired benzamide. This reaction, often a variation of the Schotten-Baumann reaction, is typically rapid and high-yielding at room temperature. acs.org This two-step sequence is broadly applicable and tolerant of many functional groups, making it a workhorse in organic synthesis for creating amide bonds. nih.gov

Targeted Regioselective Halogenation and Nitration Strategies

The specific arrangement of the bromo and nitro substituents on the benzamide ring is crucial for its chemical properties and synthetic utility. Achieving this 1-bromo-4-nitro substitution pattern relative to the carboxamide group requires careful control of electrophilic aromatic substitution reactions.

Sequential Electrophilic Aromatic Substitution for Bromine and Nitro Group Incorporation

The synthesis of this compound precursors typically begins with a monosubstituted benzene (B151609) derivative. The directing effects of the substituents guide the position of subsequent electrophilic additions. The carboxamide (or carboxylic acid) group and the nitro group are both deactivating and meta-directing, while a bromine atom is deactivating but ortho-, para-directing.

To achieve the desired 5-bromo-2-nitro substitution pattern, a common strategy involves the nitration of a benzoic acid derivative followed by bromination. For example, starting with 2-chlorobenzoic acid, a sequence of chlorination, amidation, cyclization, bromination, and hydrolysis has been reported. google.com A more direct route involves the nitration of 3-bromobenzamide. The amide group is an ortho-, para-director, while the bromine is also an ortho-, para-director. However, the strong deactivating nature of both substituents makes the reaction challenging, often requiring controlled conditions with mixed acid (HNO₃/H₂SO₄) at low temperatures to favor nitration at the position ortho to the amide and meta to the bromine. smolecule.com

Bromination of Nitro-Substituted Benzenoid Precursors

A highly effective and regioselective strategy to obtain the 5-bromo-2-nitro substitution pattern is the bromination of a 2-nitro-substituted benzene precursor. The nitro group is a strong meta-director, guiding the incoming electrophilic bromine atom to the desired position.

The bromination of 2-nitrobenzoic acid, for instance, can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). However, a more common and often milder method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid. This method has been shown to be effective for a range of deactivated aromatic compounds. sci-hub.red For example, the bromination of 2-nitrobenzaldehyde (B1664092) with NBS in H₂SO₄ provides the 4-bromo-2-nitrobenzaldehyde (B1297750) (an analogue of the target precursor) with good regioselectivity. sci-hub.red The choice of brominating agent and reaction conditions is crucial to control selectivity and achieve high yields. acs.orgresearchgate.netnih.gov

Table 2: Regioselective Bromination of Deactivated Aromatic Compounds

| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

| 2-Nitrobenzoic Acid | Br₂ / FeBr₃ | Acetic acid, 60°C | 4-Bromo-2-nitrobenzoic acid | 70-75% | |

| 3-Nitrobenzaldehyde | NBS / H₂SO₄ | 60°C, 1.5 h | 3-Bromo-5-nitrobenzaldehyde | 92% | sci-hub.red |

| 2-Nitrobenzaldehyde | NBS / H₂SO₄ | 60°C | 4-Bromo-2-nitrobenzaldehyde | 60% | sci-hub.red |

This table provides examples of regioselective bromination reactions on aromatic rings bearing deactivating groups.

Transition Metal-Catalyzed Syntheses Involving this compound Derivatives

The bromine atom on the this compound scaffold serves as a versatile handle for post-synthetic modification via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov

Prominent examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst. byjus.com This method is widely used to form biaryl structures. For example, 5-bromoindazoles, which are structurally related to the target compound, have been successfully coupled with various boronic acids using catalysts like Pd(dppf)Cl₂. researchgate.netuzh.chrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. fu-berlin.deorganic-chemistry.org This provides a direct route to install vinyl groups or form more complex structures through intramolecular cyclizations. nih.govresearchgate.netresearchgate.net The reaction conditions, including the choice of palladium source, ligand, and base, are critical for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. organic-chemistry.orgwikipedia.org It is a powerful method for synthesizing N-arylated compounds. The reaction is sensitive to the choice of ligand and base, with various generations of catalyst systems developed to accommodate a wide range of substrates, including electron-deficient aryl halides and various amines or amides. semanticscholar.orgresearchgate.netwuxiapptec.com

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound and its analogues, allowing for the creation of diverse libraries of compounds from a common intermediate.

Table 3: Transition Metal-Catalyzed Reactions on Bromo-Aryl Substrates

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂, Ag₂CO₃ | 5-Aryl-1,2,3-triazine | uzh.ch |

| Heck Reaction | N-Heteroaryl Halides | Heterocyclic Olefins | Palladium / P,P=O ligand | α-Heteroaryl heterocycles | nih.gov |

| Buchwald-Hartwig | Aryl Halides | Amides | Pd(cinnamyl)Cl₂, DavePhos | N-Aryl amides | semanticscholar.org |

This table showcases examples of key transition metal-catalyzed cross-coupling reactions applicable to derivatives of this compound.

Palladium-Mediated Cross-Coupling and Cascade Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for synthesizing complex aromatic compounds like this compound analogues. nih.gov These methods offer high generality and reliability under user-friendly conditions. nih.gov

One notable application involves the synthesis of N-substituted pyridin-2-yl benzamides through the Buchwald-Hartwig amidation reaction. This reaction couples a substituted 2-halopyridine with a benzamide using a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in the presence of a ligand like XantPhos and a base. google.com The versatility of this method allows for the introduction of various functional groups, leading to a diverse library of potential drug candidates. google.com

Researchers have also developed efficient palladium-catalyzed cross-coupling methods for other halogenated heterocycles, such as 5-bromo-1,2,3-triazine. uzh.ch Optimization of reaction conditions, including the use of specific ferrocene-based ligands, has enabled the successful coupling with a wide range of boronic acids, producing (hetero)aryl-1,2,3-triazines in high yields. uzh.ch This demonstrates the potential for creating complex analogues by coupling different aromatic and heteroaromatic moieties to a core structure.

Furthermore, palladium-catalyzed vinylic substitutions with bromoiodo aromatics have been explored, showcasing the regioselective nature of these reactions. acs.org This selectivity is crucial when dealing with substrates containing multiple reactive sites. The development of heterogeneous palladium catalysts is also significant, as they can be scarce for certain transformations like carbonylation of aryl halides. researchgate.net

The following table summarizes representative palladium-catalyzed cross-coupling reactions for the synthesis of related structures.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2 / XantPhos | 2-halopyridine, benzamide | N-(pyridin-2-yl)benzamide | Up to 97% | google.com |

| Pd catalyst / dppf-CF3 ligand | 5-bromo-1,2,3-triazine, aryl boronic acid | 5-aryl-1,2,3-triazine | Up to 97% | uzh.ch |

| PdCl2 / XantPhos | 2-bromobenzo[b]furan, alkenylaluminum | 2-alkenylbenzo[b]furan | Up to 97% | rsc.org |

Other Catalytic Amidation Approaches

Beyond palladium, other catalytic systems have been developed for amide bond formation, a key step in the synthesis of this compound. A significant goal is the direct coupling of carboxylic acids and amines, which is highly atom-economical. core.ac.uk However, this reaction is thermodynamically challenging and often requires high temperatures. core.ac.uk

To overcome this, various coupling reagents have been developed, though they often produce stoichiometric waste. core.ac.ukrasayanjournal.co.in Catalytic methods using arylboronic acids have shown promise. core.ac.uk More recently, metal-free approaches have gained attention. For instance, N-heterocyclic carbene (NHC)-catalyzed redox amination of aldehydes with amines provides an efficient route to amides. acs.org Other metal-free catalysts like TBAI, ionic liquids, and iodine have also proven effective for the amination of aldehydes. acs.org

An innovative methodology involves the activation of aldehydes into p-nitrophenyl esters in situ, which then react with amines to form amides. rasayanjournal.co.in This organocatalytic approach, using tetrabutylammonium (B224687) bromide (TBAB) and tert-butyl hydroperoxide (TBHP), avoids the use of expensive coupling reagents and minimizes waste. rasayanjournal.co.in

The table below highlights different catalytic amidation approaches.

| Catalyst/Promoter | Reactants | Product | Key Feature | Reference |

| Arylboronic acids | Carboxylic acid, amine | Amide | Catalytic direct coupling | core.ac.uk |

| N-Heterocyclic Carbene (NHC) | Aldehyde, amine | Amide | Metal-free redox amination | acs.org |

| TBAB / TBHP | Aldehyde, p-nitrophenol, amine | Amide | In situ activated ester formation | rasayanjournal.co.in |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound and its analogues more environmentally friendly and sustainable. acs.org

Solvent-free reaction conditions are a cornerstone of green chemistry, as they reduce pollution and can lead to higher yields and cost-effectiveness. rsc.org For instance, the synthesis of 5-bromo-2-furfural, a related building block, has been achieved under solvent-free conditions using 1-butyl-3-methylimidazolium tribromide as a brominating agent. asianpubs.org This method offers high selectivity and reactivity in a more environmentally benign process. asianpubs.org

Mechanochemistry, which involves reactions conducted by milling or grinding, is another innovative solvent-free approach. acs.org It has been used for various organic syntheses, including the preparation of Grignard reagents and nickel-catalyzed cross-coupling reactions without the need for solvents. acs.org

Water is also being explored as a green solvent. The synthesis of biscoumarin derivatives has been successfully carried out in water using nano-MoO3 as a heterogeneous catalyst. ics.ir

Microwave irradiation and sonochemistry (the use of ultrasound) are energy-efficient techniques that can significantly enhance reaction rates and yields. researchgate.net

Microwave-assisted synthesis has been employed for the rapid and efficient one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries. nih.gov This method offers excellent yields in very short reaction times (2.5-3.5 minutes) compared to conventional heating. nih.gov Similarly, the synthesis of novel spiro heterocyclic systems has been achieved using a microwave-induced, solvent-free procedure, resulting in pure products in good yields within minutes. researchgate.net

Ultrasound has also been shown to be a valuable tool in organic synthesis. researchgate.net For example, ultrasonically assisted nitration of aromatic compounds can reduce reaction times from hours to minutes and improve regioselectivity. researchgate.net

The development of recyclable catalysts is a key aspect of green and sustainable chemistry, as it reduces waste and lowers costs. ics.ir Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate and reuse.

For example, palladium nanoparticles stabilized with tetrabutylammonium bromide have been used for selective hydrogenation reactions and can be recycled without a noticeable decrease in activity. researchgate.net Similarly, cobalt-based catalysts have been developed for the selective hydrogenation of nitroarenes and can be reused. uni-bayreuth.de

Ruthenium complexes have been used for the hydration of nitriles to amides in aqueous environments. google.com This catalytic system is robust, highly recyclable under atmospheric conditions, and allows for easy product isolation, often circumventing the use of organic solvents. google.com Magnetic nanoparticles have also been employed as a recyclable support for catalysts, allowing for easy separation from the reaction mixture using a magnetic field. ics.ir

The following table provides examples of green chemistry approaches in synthesis.

| Green Chemistry Principle | Methodology | Example Application | Advantage | Reference |

| Solvent-Free Reaction | Mechanochemistry (ball milling) | Synthesis of Grignard reagents | Avoids solvent use, scalable | acs.org |

| Benign Solvent | Nano-MoO3 in water | Synthesis of biscoumarins | Environmentally friendly solvent | ics.ir |

| Energy Efficiency | Microwave irradiation | Synthesis of 5-nitro-2-aryl benzimidazoles | Rapid reaction times (minutes) | nih.gov |

| Energy Efficiency | Sonication | Nitration of aromatic compounds | Reduced reaction times, high regioselectivity | researchgate.net |

| Recyclable Catalyst | Ruthenium complex in water | Hydration of nitriles to amides | Catalyst is robust and recyclable | google.com |

| Recyclable Catalyst | Magnetic nanoparticles | Support for biocatalysts | Easy separation and recycling | ics.ir |

Process Optimization and Scalability Considerations in this compound Production

Optimizing and scaling up the synthesis of this compound is critical for its potential industrial application. This involves a detailed study of reaction parameters to maximize yield and purity while ensuring the process is economically viable and safe.

The synthesis of anthranilamide (Aa) oligomers, which share structural motifs with this compound, highlights some of the challenges. The reactivity of anthranilic acid residues is lower than that of aliphatic amino acids, and side reactions can terminate the coupling process. escholarship.org Introducing a nitro group, as in 2-nitrobenzoic acid, increases the electrophilicity of the carbonyl carbon and prevents these terminating side reactions, a principle directly applicable to this compound synthesis. escholarship.org

For palladium-catalyzed reactions, optimization of catalyst loading is crucial. In the cross-coupling of 5-bromo-1,2,3-triazine, it was found that a higher catalyst loading did not necessarily lead to better yields, and adjusting the reaction time was necessary at lower loadings. uzh.ch The choice of ligand is also critical, with more electron-deficient ligands sometimes enabling reactions that fail with standard ones. uzh.ch

Scalability has been demonstrated in mechanochemical synthesis, where a process can be scaled from milligrams to grams by changing the equipment from a tube disperser to a planetary mill. acs.org In the synthesis of N-(pyridin-2-yl)benzamides, reaction conditions were optimized to achieve high yields (up to 97%) by carefully selecting the base, solvent, and temperature. google.com For example, using Cs2CO3 as the base in 2-MeTHF at 40°C for 24 hours proved effective. google.com

The synthesis of related compounds like 5-bromo-2-furfural involved a detailed study of brominating agents, solvents, and temperature to achieve a high yield of 88.1%. asianpubs.org Similarly, the synthesis of 2-aminooxazoles required optimization of solvent, temperature, and stoichiometric ratios to improve yields from being unreported to 45%. acs.org These examples underscore the importance of systematic process optimization for achieving efficient and scalable production of complex molecules like this compound.

Kinetic and Thermodynamic Control of Reaction Parameters

In chemical synthesis, the composition of a product mixture can be determined by whether the reaction is under kinetic or thermodynamic control. vulcanchem.com This distinction is critical when competing reaction pathways can lead to different products. vulcanchem.comgoogle.com

Kinetic Control : This prevails under conditions where reactions are irreversible, typically at lower temperatures and with shorter reaction times. biosynth.com The major product formed is the one that is generated fastest, meaning it has the lowest activation energy (Ea), irrespective of its thermodynamic stability. vulcanchem.commdpi.com

Thermodynamic Control : This is favored under conditions that allow for reversibility, such as higher temperatures and longer reaction times. biosynth.com Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one, even if it forms more slowly. mdpi.comniscair.res.in

In the context of synthesizing this compound, these principles are primarily applied during the creation of its precursor, 5-bromo-2-nitrobenzoic acid. The synthesis typically involves the nitration of 2-bromobenzoic acid. chemicalbook.com Controlling the reaction parameters is a form of kinetic control designed to maximize the yield of the desired isomer and prevent side reactions.

For instance, the nitration of 2-bromobenzoic acid using a mixture of concentrated nitric and sulfuric acids is performed at low temperatures (below 5 °C). chemicalbook.com This low temperature provides enough energy to overcome the activation barrier for the desired nitration at the 5-position but helps prevent the formation of other isomers or di-nitrated byproducts. The strong electron-withdrawing effects of the nitro group and the directing influence of the bromine atom also play a key role in the regioselectivity of these reactions.

Table 1: Synthesis of 5-Bromo-2-nitrobenzoic Acid Precursor via Electrophilic Nitration

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | < 5 °C | 1 hour | 96% | chemicalbook.com |

Strategies for Maximizing Chemical Yield and Product Purity

Achieving high yield and purity in the synthesis of this compound and its analogues relies on the optimization of the amidation step and subsequent purification processes.

Optimization of Amidation Reaction Conditions A common route to synthesizing benzamides is the conversion of the corresponding benzoic acid into a more reactive intermediate, such as an acyl chloride, which then reacts with an amine source. nih.gov Thionyl chloride is frequently used for this activation step. researchgate.net Research on the synthesis of the analogous compound 3-bromo-5-nitrobenzamide (B1274910) demonstrates that reaction conditions significantly impact the chemical yield. A study comparing various solvents to a solvent-free approach found that the solvent-free method provided the highest yield and shortest reaction time. researchgate.net This approach is also more environmentally friendly and economical. researchgate.net

Table 2: Optimization of Reaction Conditions for Benzamide Synthesis

Data adapted from a study on the analogous 3-bromo-5-nitrobenzamide for illustrative purposes.

| Entry | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 4 | 72 | researchgate.net |

| 2 | Tetrahydrofuran (THF) | 4 | 65 | researchgate.net |

| 3 | Acetonitrile (B52724) | 4 | 60 | researchgate.net |

| 4 | N,N-Dimethylformamide (DMF) | 3 | 85 | researchgate.net |

| 5 | Solvent-free | 2 | 94 | researchgate.net |

Purification Strategies After the synthesis, rigorous purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. For solid aromatic amides like this compound, several techniques are employed:

Recrystallization : This is often the method of choice for purifying solid organic compounds. researchgate.netstudymind.co.uk The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes while impurities remain dissolved in the solvent. savemyexams.com Suitable solvents for amides include polar options like ethanol (B145695) or acetonitrile. researchgate.net

Column Chromatography : Flash column chromatography is a highly effective method for separating compounds with different polarities. mdpi.com It is used extensively in the synthesis of benzamide analogues to achieve high purity by passing the crude mixture through a silica (B1680970) gel column with an appropriate solvent system. mdpi.com

Washing and Extraction : The purification process may begin with washing the crude product. This can involve using a separating funnel to wash an organic solution of the product with water, dilute acid, or a basic solution (like sodium carbonate) to remove corresponding impurities. savemyexams.comgoogle.com After extraction, a drying agent, such as anhydrous calcium chloride or sodium sulfate, is used to remove residual water from the organic phase before solvent evaporation. savemyexams.com

By combining an optimized, often solvent-free, reaction protocol with multi-step purification techniques, this compound and its analogues can be prepared with high chemical yield and purity.

Advanced Spectroscopic and Crystallographic Characterization of this compound

As of the latest available data, detailed experimental spectroscopic and crystallographic analyses specifically for the compound This compound are not sufficiently available in public literature to provide a comprehensive report as outlined. While research exists for structurally similar compounds such as isomers (e.g., 2-bromo-5-nitrobenzamide) and related derivatives (e.g., 5-bromo-2-nitrobenzoic acid, 5-bromo-2-nitroaniline), this information cannot be directly extrapolated to accurately describe this compound itself.

To generate a scientifically accurate and detailed report for this compound, specific experimental data from dedicated studies on this compound are required. This would include:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR spectra are needed to determine precise chemical shifts (δ) and coupling constants (J) for each unique proton and carbon atom in the molecule. Two-dimensional NMR studies (like COSY, HSQC, and HMBC) would be essential for unambiguous assignment of these signals and to confirm the connectivity of the atoms within the molecular structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectra are necessary to identify the characteristic vibrational frequencies of the functional groups present, such as the amide (C=O, N-H), nitro (NO₂), and bromo-substituted benzene ring vibrations. This data provides insight into the molecular structure and bonding.

Mass Spectrometry (MS): An experimental mass spectrum is required to determine the precise molecular weight and to observe the characteristic fragmentation pattern of this compound upon ionization. This pattern is crucial for confirming the molecular structure and understanding its stability.

Without access to peer-reviewed scientific literature or spectral database entries containing this specific experimental data for this compound, it is not possible to fulfill the request for a detailed analysis of its spectroscopic and crystallographic properties.

Quantum Chemical and Computational Investigations of 5 Bromo 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to explore the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational efficiency in determining the stable geometry, vibrational characteristics, interaction mechanisms, and reactive sites of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good foundation for various theoretical analyses.

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. This optimized structure serves as the basis for all subsequent property calculations. The process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular conformation with the lowest possible energy.

Table 1: Illustrative Optimized Geometric Parameters for a Related Molecule (5-Bromo-2-Hydroxybenzaldehyde)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| C1-C2 | 1.408 | C6-C1-C2 | 118.5 |

| C2-C3 | 1.385 | C1-C2-C3 | 121.2 |

| C3-C4 | 1.393 | C2-C3-C4 | 120.3 |

| C4-C5 | 1.383 | C3-C4-C5 | 119.1 |

| C5-Br | 1.913 | C4-C5-Br | 119.5 |

| C1-C7 | 1.472 | O2-C7-H8 | 121.8 |

| C7=O2 | 1.231 | C2-C1-C7 | 123.4 |

Data is illustrative and based on calculations for 5-Bromo-2-Hydroxybenzaldehyde to demonstrate typical DFT outputs.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and wagging of functional groups. For aromatic compounds, key vibrational modes include C-H stretching, C=C stretching within the ring, and vibrations associated with substituents like the nitro (NO₂) and amide (CONH₂) groups. For instance, C=O stretching vibrations in benzamide (B126) derivatives are typically strong and appear in the 1600–1700 cm⁻¹ range.

Electronic spectra, particularly UV-Visible absorption, can also be predicted using Time-Dependent DFT (TD-DFT). This analysis provides information on electronic transitions between molecular orbitals, which helps in understanding the color and photochemical properties of the compound.

Table 2: Illustrative Vibrational Frequencies for Functional Groups in a Related Aromatic Amide

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | ~3400-3500 | Asymmetric and symmetric stretching of the N-H bond. |

| C-H Stretch (Aromatic) | ~3000-3110 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C=O Stretch (Amide) | ~1680-1715 | Stretching of the carbonyl double bond. |

| NO₂ Stretch (Nitro) | ~1500-1550 (asymmetric), ~1300-1350 (symmetric) | Stretching vibrations of the nitro group. |

| C-Br Stretch | ~500-600 | Stretching of the carbon-bromine bond. |

Data is illustrative, representing typical frequency ranges for the functional groups present in 5-Bromo-2-nitrobenzamide.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro and amide groups, highlighting them as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the area around the bromine atom would likely exhibit positive potential (blue), indicating their electrophilic character. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reagents.

Topological Analysis of Electron Density: QTAIM and NCI Approaches

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)). QTAIM identifies critical points in the electron density, particularly bond critical points (BCPs), which are used to characterize the nature of chemical bonds. The properties at these BCPs, such as the value of the electron density and its Laplacian (∇²ρ(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

The Non-Covalent Interactions (NCI) analysis is a complementary method that visualizes weak and non-covalent interactions in real space. It identifies regions of low electron density with a low reduced density gradient (RDG), which are characteristic of interactions like hydrogen bonds, van der Waals forces, and steric repulsion. NCI plots use a color scale to differentiate these interactions, providing a clear picture of the forces that govern the molecule's conformation and crystal packing.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. This method provides a quantitative description of electron delocalization by analyzing the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital capable of accepting electrons, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more chemically reactive. From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to further quantify the molecule's reactive nature.

Table 3: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | - | -7.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | - | -2.5 eV |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.0 eV |

| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | -5.0 eV |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 2.5 eV |

| Global Electrophilicity Index | ω | μ² / (2η) | 5.0 eV |

Values are hypothetical and for illustrative purposes to demonstrate typical results from an FMO analysis.

Absence of Specific Research Findings on In Silico Modeling of this compound

Despite a comprehensive search of scientific literature, no specific studies detailing the in silico modeling of molecular interactions or molecular docking of this compound were identified. Therefore, the presentation of detailed research findings and data tables for this specific compound, as requested, is not possible at this time.

Computational chemistry, particularly molecular docking, is a powerful tool for predicting the binding affinity and interaction patterns between a small molecule, such as this compound, and a biological target, typically a protein. This method is instrumental in drug discovery and development for elucidating potential mechanisms of action and for screening virtual libraries of compounds against specific therapeutic targets.

While the search did not yield data for this compound, it is a common practice in computational studies to investigate a series of structurally related compounds to understand structure-activity relationships. For instance, studies on other substituted nitrobenzamide derivatives have been conducted to explore their potential as therapeutic agents. These studies often involve docking the compounds into the active sites of enzymes or receptors to predict their binding modes and energies. However, without specific research on this compound, any discussion of its molecular interactions in a biological context would be purely speculative.

The process of in silico molecular docking typically involves:

Preparation of the Ligand: The three-dimensional structure of the small molecule (the ligand), in this case, this compound, is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The three-dimensional structure of the target protein (the receptor) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

If such studies were available for this compound, the findings would likely be presented in data tables summarizing key parameters like binding energy (often in kcal/mol), inhibition constants (Ki), and the specific amino acid residues involved in the interaction.

Given the absence of such data in the public domain for this compound, this section remains an area for future research. The synthesis and biological evaluation of this compound would be a prerequisite for meaningful computational studies to be performed and published.

Advanced Chemical Reactivity and Transformational Pathways of 5 Bromo 2 Nitrobenzamide

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of 5-bromo-2-nitrobenzamide is electron-deficient due to the presence of the strongly deactivating nitro and carboxamide groups. This electronic characteristic significantly influences its susceptibility to and the orientation of substitution reactions.

Electrophilic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the presence of two strong electron-withdrawing groups, the nitro (-NO₂) group and the benzamide (B126) (-CONH₂) group. Both groups deactivate the ring towards attack by electrophiles. ck12.orgquora.com The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position relative to itself. libretexts.org Similarly, the benzamide group, with its carbonyl functionality directly attached to the ring, also acts as a deactivating, meta-directing group. The bromine atom, while also deactivating due to its inductive effect, is an ortho-, para-director due to resonance effects.

Considering the positions on the benzene (B151609) ring of this compound, the directing effects of the substituents are as follows:

The nitro group at C2 directs incoming electrophiles to C4 and C6.

The bromo group at C5 directs to C4 and C6.

The benzamide group at C1 directs to C3 and C5.

The cumulative effect of these groups makes the ring highly deactivated. However, should a reaction occur under forcing conditions, the substitution pattern would be dictated by the least deactivating positions. The positions ortho and para to the bromine atom (C4 and C6) are somewhat less deactivated due to the resonance effect of the halogen. Conversely, the positions meta to the nitro and amide groups (C4 and C6 relative to the nitro group; C3 relative to the amide) are the least deactivated by these powerful withdrawing groups. The convergence of these directing effects strongly suggests that any electrophilic substitution would preferentially occur at the C4 and C6 positions. For instance, nitration of nitrobenzene (B124822) requires harsh conditions and yields primarily the meta-dinitrobenzene product. msu.edu

| Position | Directing Effect of -NO₂ (at C2) | Directing Effect of -Br (at C5) | Directing Effect of -CONH₂ (at C1) | Overall Predicted Outcome |

|---|---|---|---|---|

| C3 | - | - | Meta | Deactivated |

| C4 | Meta | Ortho | - | Most Likely Site of Substitution |

| C6 | Meta | Para | - | Likely Site of Substitution |

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org The reaction is facilitated by the presence of a good leaving group (the bromide ion) and the strong electron-withdrawing nitro group, which can stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org

A variety of nucleophiles can be employed in SNAr reactions with activated aryl halides. chemistrysteps.comfishersci.se These include amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding N-substituted 2-nitrobenzamide.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R-NH₂ | 5-(Alkyl/Aryl)amino-2-nitrobenzamide |

| Alkoxide | R-O⁻Na⁺ | 5-Alkoxy-2-nitrobenzamide |

| Thiolate | R-S⁻Na⁺ | 5-(Alkyl/Aryl)thio-2-nitrobenzamide |

Studies on related nitrothiophenes have shown that reactions with amines proceed faster in ionic liquids than in conventional solvents. nih.gov Similar solvent effects could be anticipated for reactions involving this compound.

Chemical Transformations of the Amide Moiety

The amide functional group in this compound can undergo several transformations, including hydrolysis and N-derivatization, which can modulate its chemical properties and reactivity.

Hydrolysis and Stability under Various Conditions

The hydrolysis of the amide bond in benzamides can occur under both acidic and basic conditions to yield the corresponding carboxylic acid and ammonia (B1221849) or an amine. The stability of the amide bond is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group can affect the rate of hydrolysis.

Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid have shown that these compounds can undergo A1-type acid-catalyzed hydrolysis. rsc.org While this compound is not an N-nitroamide, the principles of acid-catalyzed hydrolysis of the amide bond are relevant. Under strongly acidic conditions, protonation of the carbonyl oxygen is followed by nucleophilic attack by water. In dilute acid, a water-catalyzed hydrolysis mechanism may be observed, and under basic conditions, hydroxide-catalyzed hydrolysis can occur. rsc.org The presence of the nitro group is expected to make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis under certain conditions.

N-Derivatization and Modulating Amide Reactivity

N-arylation of amides can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the N-arylation of 2-aminobenzothiazoles has been successfully performed using palladium catalysts. researchgate.net Similar methodologies could potentially be applied to the N-H bond of this compound, though this would require initial deprotonation of the amide nitrogen.

Reductive and Oxidative Manipulations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into a variety of other nitrogen-containing functionalities through reduction. Oxidative transformations of the nitro group itself are less common, but the presence of the nitro group influences the oxidative stability of the molecule.

The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. wikipedia.org A plethora of reducing agents can be employed to achieve different levels of reduction, from the nitro group to nitroso, hydroxylamino, or amino functionalities. researchgate.netdavidpublisher.com The choice of reducing agent is crucial for achieving chemoselectivity, especially in a polyfunctional molecule like this compound, where the bromo and amide groups could also be susceptible to reduction under certain conditions.

Several methods are available for the selective reduction of a nitro group in the presence of a halogen. Catalytic hydrogenation using specific catalysts, or chemical reduction with reagents like tin(II) chloride or sodium dithionite, are commonly employed. wikipedia.org Metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) have also been developed and show good functional group tolerance. organic-chemistry.org The reduction of the nitro group to an amino group provides a key intermediate, 5-bromo-2-aminobenzamide, which can be further functionalized, for example, through diazotization followed by substitution reactions.

| Reducing Agent/System | Product | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | 5-Bromo-2-aminobenzamide | May cause dehalogenation under harsh conditions. |

| SnCl₂/HCl | 5-Bromo-2-aminobenzamide | Generally chemoselective for the nitro group. |

| Fe/HCl or Fe/NH₄Cl | 5-Bromo-2-aminobenzamide | Classic and effective method. |

| Zn/NH₄Cl | 5-Bromo-2-(hydroxylamino)benzamide | Can selectively reduce to the hydroxylamine. wikipedia.org |

| NaBH₄/Ni(PPh₃)₄ | 5-Bromo-2-aminobenzamide | A catalytic system for selective reduction. jsynthchem.com |

Oxidative manipulations of the nitro group itself are not common synthetic transformations. However, the presence of the nitro group significantly deactivates the aromatic ring towards oxidative degradation.

Synthetic Utility of the Bromine Substituent in Coupling Reactions

The carbon-bromine bond in this compound provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Metal-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are particularly prominent in leveraging the reactivity of the aryl bromide in this compound. The general reactivity trend for aryl halides in these reactions is I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium complex in the presence of a base. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org The catalytic cycle involves both a palladium cycle and a copper cycle, leading to the formation of the arylalkyne. libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgchemeurope.com The reaction is catalyzed by a palladium complex and requires a strong base. chemeurope.com The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions of this compound This table is illustrative and based on general principles of cross-coupling reactions, as specific data for this compound is not extensively available.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl-2-nitrobenzamide |

| Heck | Alkene | Pd(OAc)₂, PdCl₂/Ligand | Et₃N, K₂CO₃ | 5-Alkenyl-2-nitrobenzamide |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | 5-Alkynyl-2-nitrobenzamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Ligand | NaOtBu, K₃PO₄ | 5-Amino-2-nitrobenzamide |

Strategic Removal or Replacement of Bromine

Beyond its use in coupling reactions, the bromine atom can be strategically removed or replaced to access different functionalities.

Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation or by using other reducing agents. This process, known as hydrodehalogenation, can be useful for synthesizing the corresponding debrominated analog, 2-nitrobenzamide.

Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, most commonly lithium or magnesium, to form an organometallic intermediate. wikipedia.org This is typically achieved by treating this compound with an organolithium reagent (e.g., n-butyllithium) or magnesium metal. The resulting organometallic species is a potent nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups at the 5-position. The regioselectivity of metal-halogen exchange can be influenced by the presence of directing groups on the aromatic ring. researchgate.net

Detailed Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Elucidation of Reaction Intermediates and Transition States

The catalytic cycles of palladium-catalyzed cross-coupling reactions involve a series of well-defined elementary steps, each with its own set of intermediates and transition states.

Reaction Intermediates: In the context of palladium-catalyzed reactions, key intermediates include:

Pd(0)L_n complexes: The active catalytic species.

Aryl-Pd(II)-X complexes: Formed after the oxidative addition of the aryl bromide to the Pd(0) complex.

Aryl-Pd(II)-R complexes: Formed after the transmetalation step, where R is the organic group from the coupling partner.

Transition States: Transition states represent the highest energy point along the reaction coordinate for each elementary step. For example, in the oxidative addition step, the transition state involves the breaking of the C-Br bond and the formation of new C-Pd and Pd-Br bonds. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the geometry and energy of these transition states. escholarship.org Such studies have been instrumental in understanding the mechanism of various palladium-catalyzed reactions. researchgate.net

Influence of Solvent and Catalyst on Reaction Mechanism

The choice of solvent and catalyst (including the metal center and its ligands) can have a profound impact on the reaction mechanism and, consequently, the efficiency and selectivity of the transformation.

Influence of Solvent: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states. nih.govrsc.orgwhiterose.ac.ukscispace.com For instance, polar solvents can stabilize charged intermediates and transition states, which can be particularly important in steps like oxidative addition in certain cross-coupling reactions. researchgate.net The coordination of solvent molecules to the metal center can also affect the catalytic activity. whiterose.ac.uk

Influence of Catalyst:

Metal Center: While palladium is the most common catalyst for these reactions, other metals like nickel can also be employed. The nature of the metal affects its reactivity and the stability of the intermediates.

Ligands: Ligands play a crucial role in stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it. The choice of ligand can impact the rates of oxidative addition and reductive elimination, and can also influence the selectivity of the reaction. For example, bulky, electron-rich phosphine (B1218219) ligands are often used in Buchwald-Hartwig amination to promote the reductive elimination step. libretexts.org

Table 2: Key Mechanistic Steps and Influencing Factors

| Mechanistic Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | Insertion of the metal center into the C-Br bond. | Aryl-Pd(II)-X | Metal, Ligand, Solvent |

| Transmetalation | Transfer of the organic group from the coupling partner to the metal center. | Aryl-Pd(II)-R | Base, Nature of Boron Species (Suzuki) |

| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the catalyst. | Product, Pd(0)L_n | Ligand Sterics and Electronics |

Supramolecular Assembly and Crystal Engineering of 5 Bromo 2 Nitrobenzamide Derivatives

Characterization of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Hydrogen bonding is a pivotal force in the self-assembly of benzamide (B126) derivatives, dictating molecular conformation and stabilizing crystal lattices. The functional groups present in 5-bromo-2-nitrobenzamide derivatives—specifically the amide and the ortho-nitro group—allow for the formation of both intramolecular and intermolecular hydrogen bonds.

In derivatives of 2-(sulfonylamino)benzamides, which share the amide functionality, the amide unit functions as a hydrogen bond donor to form intermolecular complexes of the type N–H···O=S. nih.gov This highlights the amide's capacity to engage in various intermolecular hydrogen bonding schemes depending on the available acceptors in the crystal lattice. nih.gov The interplay between the stable intramolecular S(6) ring and the intermolecular R²₂(8) motifs is a key feature in the crystal engineering of these systems, where the intramolecular bond pre-organizes the molecule for subsequent intermolecular recognition and assembly.

Table 1: Representative Hydrogen Bond Geometries in Related Benzamide Structures This table is interactive. Click on the headers to sort the data.

| Compound Class | Donor-H···Acceptor | d(H···A) [Å] | ∠(D-H···A) [°] | Motif | Reference |

|---|---|---|---|---|---|

| 2-(p-tosylsulfonamido)benzamide | N(2)-H(2)···O(1) | 1.865 | 141 | Intramolecular R¹₁(6) | nih.gov |

| 2-(p-tosylsulfonamido)-5-bromobenzamide | N(2)-H(2)···O(1) | 1.95 | 142 | Intramolecular R¹₁(6) | nih.gov |

| 2-(p-tosylsulfonamido)-3,5-dibromobenzamide | N(2)-H(2)···O(1) | 2.09 | 138 | Intramolecular R¹₁(6) | nih.gov |

| Bis(benzamide-κO)dichloridozinc(II) | N-H···O | - | - | Intramolecular | nih.gov |

| Bis(benzamide-κO)dichloridozinc(II) | N-H···Cl | - | - | Intermolecular | nih.gov |

Exploration of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov This interaction, denoted as R–X···B (where X is the halogen and B is the Lewis base), is highly directional and has emerged as a powerful tool in crystal engineering. etamu.edu

In this compound derivatives, the bromine atom is attached to an electron-deficient aromatic ring due to the strong electron-withdrawing effect of the nitro group. This effect polarizes the C-Br bond, creating a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom. This positive σ-hole can then interact favorably with electron-rich sites on adjacent molecules, such as the oxygen atoms of the nitro or carbonyl groups, or even the π-system of an aromatic ring.

Computational and experimental studies on bromobenzene and its derivatives have quantified the strength of these interactions, which can be comparable to or even stronger than conventional hydrogen bonds in some cases. nih.gov The strength of the halogen bond is influenced by the nature of both the halogen bond donor and acceptor. etamu.edu The presence of electron-withdrawing groups on the aryl ring enhances the σ-hole and strengthens the donor capacity of the bromine atom.

Analysis of Crystal Packing Motifs and Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov For derivatives of this compound, the process of self-assembly and the resulting crystal packing are governed by a sophisticated interplay between the hydrogen and halogen bonds discussed previously, as well as weaker interactions like π-π stacking.

The crystal packing of benzamides is often characterized by the formation of one-dimensional hydrogen-bonded tapes or chains. osti.gov For instance, molecules can align to form parallel dimeric tapes stabilized by N-H···O hydrogen bonds. osti.goviucr.org These primary structures, or supramolecular synthons, then assemble into a three-dimensional lattice. The final packing arrangement is influenced by factors such as steric hindrance and the presence of other directional interactions.

In this compound derivatives, the directional nature of both hydrogen and halogen bonds provides a powerful strategy for controlling this assembly. One can envision a hierarchical assembly process:

Primary Assembly: Molecules form robust hydrogen-bonded dimers or chains via the amide functionalities. The conformation of the molecule is largely defined by the intramolecular N-H···O(nitro) hydrogen bond.

Secondary Assembly: These hydrogen-bonded chains or layers are then organized relative to one another through the more directional, albeit often weaker, C-Br···O halogen bonds. These interactions link the primary motifs into a 2D or 3D network.

Tertiary Packing: The final crystal structure is consolidated by weaker, less directional forces, such as π-π stacking of the aromatic rings and van der Waals interactions, which fill the space efficiently.

The crystal structure of N-(4-methoxyphenyl)benzamide, for example, demonstrates how conformational changes from the gas-phase prediction allow for more favorable N—H⋯O hydrogen bonding and aryl ring π-stacking in the solid state. iucr.org This highlights that the final packing is a result of optimizing multiple competing interactions. The combination of the robust amide tape synthon with the directional halogen bond provides a dual-control mechanism for engineering the crystal structures of this compound derivatives.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Given the conformational flexibility of the amide group and the multiple sites available for hydrogen and halogen bonding, derivatives of this compound are potential candidates for exhibiting polymorphism. The subtle balance of energy between different possible packing arrangements could lead to the formation of multiple crystal forms under varying crystallization conditions.

Co-crystallization is a technique within crystal engineering where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. rsc.org This approach is widely used to modify the properties of active pharmaceutical ingredients (APIs) and other functional materials. nih.gov this compound is an excellent candidate for use as a "coformer"—a building block in the design of co-crystals. Its amide group can form reliable hydrogen-bonded heterosynthons with molecules containing complementary functional groups, such as carboxylic acids (acid-amide synthon) or pyridines (amide-pyridine synthon).

Strategic Applications of 5 Bromo 2 Nitrobenzamide As a Synthetic Intermediate

Utility in the Construction of Complex Organic Scaffolds

The presence of the nitro and amide functional groups in 5-bromo-2-nitrobenzamide makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are integral components of many complex organic scaffolds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions.

For instance, ortho-nitroanilines, which can be derived from this compound, are key starting materials in the synthesis of benzimidazoles. The reduction of the nitro group to an amine, followed by condensation and cyclization with various reagents, can lead to the formation of the benzimidazole (B57391) ring system. This bicyclic structure is a common motif in many biologically active compounds.

Similarly, the synthesis of quinazolines and their derivatives can be achieved from precursors bearing an ortho-amino or nitro group and a carbonyl or carboxyl functionality. While direct examples starting from this compound are not extensively documented, the chemical functionalities present in the molecule are amenable to transformations that would yield suitable precursors for quinazoline (B50416) synthesis. The amide group can be hydrolyzed to a carboxylic acid, and the nitro group can be reduced to an amine, setting the stage for cyclization reactions to form the quinazoline scaffold. These heterocyclic systems are foundational to many medicinal compounds.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The strategic placement of the bromo and nitro groups on the benzamide (B126) scaffold makes this compound an important building block for the synthesis of advanced intermediates in the pharmaceutical and agrochemical industries. The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be transformed into various other functional groups.

Role in the Synthesis of Specific Bioactive Molecules

Derivatives of this compound are instrumental in the synthesis of a range of bioactive molecules. For example, the related compound 5-bromo-2-hydroxybenzamide is a precursor to a variety of derivatives with potential biological activities. By modifying the hydroxyl and amide groups, researchers have synthesized esters, hydrazides, and hydrazones that have been investigated for their therapeutic potential.

Furthermore, the core structure of bromo-benzamides is found in intermediates for important pharmaceuticals. For instance, 5-bromo-2-chlorobenzoic acid, a closely related compound, is a key raw material in the synthesis of hypoglycemic drugs. This highlights the importance of the bromo-substituted benzene (B151609) ring in the development of pharmaceutical agents. The synthesis of various N-substituted benzamide derivatives has also been explored for their potential as antitumor and antimicrobial agents, indicating the broad therapeutic relevance of this class of compounds.

In the agrochemical sector, related bromo-fluoro derivatives have been used as intermediates in the preparation of non-ester pyrethroid compounds, which are utilized as pesticides. This demonstrates the utility of bromo-substituted aromatic compounds in the development of crop protection agents.

Development of Diverse Benzamide Derivatives with Tunable Properties

The this compound scaffold allows for the systematic development of a wide array of benzamide derivatives with properties that can be fine-tuned through chemical modification. The reactivity of the nitro group, the bromine atom, and the amide functionality provides multiple avenues for introducing diverse substituents, thereby influencing the electronic, steric, and lipophilic characteristics of the resulting molecules.

A study on the synthesis of 5-bromo-2-hydroxy-benzamide derivatives showcases this principle. Starting from 5-bromo-2-hydroxybenzamide, a series of new compounds were synthesized by reacting the phenolic hydroxyl group. These modifications led to the formation of esters and hydrazides, and subsequently hydrazones, each with distinct chemical properties. Such derivatization is a common strategy in medicinal chemistry to optimize the biological activity and pharmacokinetic profile of a lead compound. The ability to introduce different functional groups allows for the exploration of structure-activity relationships, which is crucial for the rational design of new drugs and agrochemicals.

The following table summarizes some of the derivatives that can be synthesized from related bromo-benzamide precursors and their potential applications:

| Starting Material Precursor | Derivative Class | Potential Applications |

| 5-Bromo-2-hydroxybenzamide | Esters | Antimicrobial, Anti-inflammatory |

| 5-Bromo-2-hydroxybenzamide | Hydrazides | Antimicrobial, Anti-inflammatory |

| 5-Bromo-2-hydroxybenzamide | Hydrazones | Antimicrobial, Antitubercular |

| 5-Bromo-2-aminobenzoic acid derivatives | Chloro-derivatives | Intermediates for hypoglycemic drugs |

| Bromo-fluoro-benzene derivatives | Boronic acids | Intermediates for pesticides |

Advanced Analytical Methodologies for Quality Control and Structural Verification

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable for assessing the purity of 5-Bromo-2-nitrobenzamide, separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar compounds like substituted benzamides. In a typical RP-HPLC setup, a non-polar stationary phase (such as C8 or C18) is used in conjunction with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by factors such as the exact composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH of the mobile phase, and the column temperature. Method development would involve optimizing these parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities. While specific validated methods for this compound are not widely published, a general approach can be inferred from the analysis of similar compounds.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient or isocratic elution) |

| Detector | UV-Vis at a wavelength where the analyte has strong absorbance |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Note: This table presents generalized conditions and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and getting a preliminary assessment of its purity.

In a typical TLC analysis of this compound, a sample solution is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase, a single solvent or a mixture of solvents, is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often effective.

The separation is based on the differential adsorption of the components of the sample onto the stationary phase. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. Visualization of the spots can be achieved under UV light, as aromatic nitro compounds are often UV-active, or by using a staining agent.

Table 2: Exemplary TLC System for Separation of Substituted Benzamides

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

Note: The Rf value is highly dependent on the specific conditions and this system is illustrative.

Integration of Spectroscopic Methods for Comprehensive Structure Confirmation

While chromatography provides information about the purity and number of components in a sample, spectroscopic techniques are essential for the definitive structural elucidation of this compound.

The molecular structure of this compound can be unequivocally confirmed through the combined application of several spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).